(4-(Difluoromethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone
CAS No.: 1999629-57-0
Cat. No.: VC3196007
Molecular Formula: C11H18F2N2O
Molecular Weight: 232.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1999629-57-0 |
|---|---|
| Molecular Formula | C11H18F2N2O |
| Molecular Weight | 232.27 g/mol |
| IUPAC Name | [4-(difluoromethyl)piperidin-1-yl]-pyrrolidin-3-ylmethanone |
| Standard InChI | InChI=1S/C11H18F2N2O/c12-10(13)8-2-5-15(6-3-8)11(16)9-1-4-14-7-9/h8-10,14H,1-7H2 |
| Standard InChI Key | FLSQDSVNOBKUGO-UHFFFAOYSA-N |
| SMILES | C1CNCC1C(=O)N2CCC(CC2)C(F)F |
| Canonical SMILES | C1CNCC1C(=O)N2CCC(CC2)C(F)F |
Introduction
The compound (4-(Difluoromethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone is a complex organic molecule featuring a difluoromethyl group attached to a piperidine ring, which is linked to a pyrrolidine moiety through a methanone bridge. This unique structural arrangement suggests potential applications in pharmacology, particularly due to the presence of difluoromethyl and piperidine/pyrrolidine rings, which are common motifs in bioactive compounds.
Synthesis
The synthesis of (4-(Difluoromethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone would likely involve several key steps:
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Preparation of Difluoromethyl Piperidine: This could involve the introduction of a difluoromethyl group onto a piperidine ring, potentially through a nucleophilic substitution or an organometallic reaction.
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Coupling with Pyrrolidine: The difluoromethyl piperidine derivative would then be coupled with a pyrrolidine moiety via a methanone linkage, possibly through an amide coupling reaction.
Biological Activity and Potential Applications
While specific biological activities of (4-(Difluoromethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone are not detailed in the literature, compounds with similar structural features often exhibit potential in various therapeutic areas:
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Neurological Disorders: Piperidine and pyrrolidine rings are common in compounds targeting neurological receptors.
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Metabolic Disorders: The difluoromethyl group can enhance metabolic stability, which might be beneficial in treating metabolic disorders.
Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-(Trifluoromethyl)piperidine | Trifluoromethyl group, piperidine ring | Lacks pyrrolidine structure |
| Pyrrolidin-3-yl acetate | Pyrrolidine ring, acetate group | Different substituents on pyrrolidine |
| (4-Phenyl-piperidin-1-yl)-[5-(1H-pyrazol-4-yl)-thiophen-3-yl]-methanone | Phenyl and pyrazolyl groups on piperidine | Different heterocyclic rings |
These comparisons highlight the unique combination of difluoromethyl, piperidine, and pyrrolidine in (4-(Difluoromethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone, which may confer distinct biological properties.
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